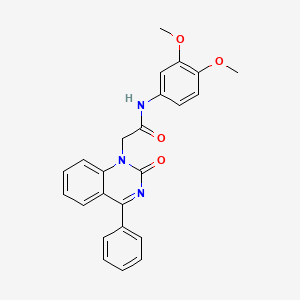
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide typically involves the condensation of 3,4-dimethoxyaniline with 2-oxo-4-phenylquinazoline-1-acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反应分析
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and microbial infections.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or DNA. They may inhibit enzyme activity, block receptor binding, or intercalate into DNA, thereby affecting cellular processes.
相似化合物的比较
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
- N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-methylquinazolin-1-yl)acetamide
- N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-chloroquinazolin-1-yl)acetamide
Uniqueness
This compound is unique due to its specific substitution pattern on the quinazolinone ring and the presence of methoxy groups on the phenyl ring. These structural features may confer distinct biological activities and chemical reactivity compared to other similar compounds.
生物活性
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C26H25N3O4
- Molecular Weight : 477.49 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism.
- Receptor Binding : It could bind to receptors that modulate cellular responses, influencing signaling pathways associated with inflammation or cancer progression.
- Signal Transduction : By affecting intracellular signaling cascades, this compound may alter cellular behaviors such as proliferation and apoptosis.
Antidiabetic Properties
Research indicates that quinazolinone derivatives possess significant antidiabetic potential. A study on related compounds demonstrated substantial inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate digestion. For instance, one derivative exhibited an IC50 value of 4.8 μM compared to acarbose (IC50 = 750 μM), suggesting that similar derivatives may also show promising antidiabetic activity .
Anticancer Activity
Quinazolinone derivatives have been studied for their anticancer properties. Compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The ability to target specific cancer pathways makes these compounds valuable in cancer therapy research.
Anti-inflammatory Effects
The anti-inflammatory potential of quinazolinone derivatives is another area of interest. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2, which are implicated in chronic inflammatory diseases. This suggests that this compound could be beneficial in treating inflammatory conditions.
In Vitro Studies
In vitro studies on related quinazolinone compounds have shown promising results in various assays:
| Compound | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | α-glucosidase | 4.8 | |
| Compound B | COX-2 | 10.0 | |
| Compound C | Cancer Cell Line X | 15.0 |
These findings highlight the potential of quinazolinone derivatives in therapeutic applications.
In Vivo Studies
While in vitro studies provide initial insights into the efficacy of these compounds, in vivo studies are critical for understanding their therapeutic potential in living organisms. Research is ongoing to evaluate the pharmacokinetics and safety profiles of this compound in animal models.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-20-13-12-17(14-21(20)31-2)25-22(28)15-27-19-11-7-6-10-18(19)23(26-24(27)29)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXECZTWCTQGPPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














